4-(3-Oxobutanamido)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxobutanoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHMIKIYRAREFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356619 |

Source

|

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56766-13-3 |

Source

|

| Record name | 4-(3-Oxobutanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-(3-Oxobutanamido)benzamide"

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Oxobutanamido)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a molecule of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. The document is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Conceptual Framework: Strategy and Design

The target molecule, this compound, integrates two key pharmacophores: the 4-aminobenzamide core and an acetoacetamide side chain. The 4-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair and cell death pathways.[1][2] The acetoacetamide group is a valuable precursor in the synthesis of various heterocyclic systems and has been incorporated into compounds with diverse biological activities.[3][4] The strategic combination of these two fragments presents a compelling case for its synthesis and subsequent evaluation.

A retrosynthetic analysis logically disconnects the molecule at the amide bond formed between the aromatic amine and the acetoacetyl group. This identifies the primary starting materials: 4-aminobenzamide and a suitable acetoacetylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Methodology: The Acetoacetylation of 4-Aminobenzamide

The core of the synthesis is the acetoacetylation of the primary aromatic amine of 4-aminobenzamide. For this transformation, diketene is the reagent of choice.

Expertise & Experience: Why Diketene? Diketene (C₄H₄O₂) is a highly efficient and reactive acetoacetylating agent.[5][6] Its high reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening upon nucleophilic attack.[5] This reaction is often clean, proceeds under mild conditions, and typically results in high yields, making it preferable to other methods like using ethyl acetoacetate, which may require prolonged heating and removal of ethanol byproduct.[7]

Overall Synthetic Workflow

The process is streamlined into three main stages: synthesis, purification, and characterization, ensuring a logical progression from raw materials to a validated final product.

Caption: Experimental workflow from synthesis to characterization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.

Materials and Equipment:

-

4-Aminobenzamide (>98% purity)

-

Diketene (stabilized, >98% purity)

-

Glacial Acetic Acid (ACS grade)

-

Deionized Water

-

Ethanol (anhydrous)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzamide (13.6 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.

-

Reagent Addition: Gently heat the suspension to 50-60°C to aid dissolution. Once a clear solution is observed, charge the dropping funnel with diketene (9.2 g, 0.11 mol, ~10% molar excess).

-

Causality Note: A slight molar excess of diketene ensures the complete consumption of the limiting reagent, 4-aminobenzamide. Glacial acetic acid serves as a solvent that is unreactive towards diketene and facilitates a homogenous reaction environment.

-

-

Reaction Execution: Add the diketene dropwise to the stirred solution over 30 minutes, maintaining the temperature between 60-70°C. An exothermic reaction will be observed.

-

Trustworthiness Check: The formation of a precipitate during or after the addition indicates product formation, as the product is less soluble in the reaction medium than the starting material.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then chill further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water (to remove acetic acid) and 30 mL of cold ethanol (to remove unreacted starting materials and impurities).

-

Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is a white to off-white solid.

Comprehensive Characterization

Structural elucidation and purity assessment are performed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Observed Value | Source/Notes |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₁₁H₁₂N₂O₃ | - |

| Molecular Weight | 220.23 g/mol | - |

| Melting Point | 181-183 °C (for 4-aminobenzamide) | [1] |

| Expected >200 °C | The product's melting point is expected to be significantly higher than the starting material due to increased molecular weight and intermolecular hydrogen bonding. |

Spectroscopic Analysis

The following data represent the expected spectral characteristics based on the compound's structure and data from analogous molecules.[8][9]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is critical for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |

| ~3300 | N-H Stretch | Amide (both) | Confirms the presence of N-H bonds. |

| ~3050 | C-H Stretch | Aromatic | Indicates the benzene ring. |

| ~1710 | C=O Stretch | Ketone | Differentiates from the amide carbonyls. |

| ~1680 | C=O Stretch (Amide I) | Acetoacetamide Amide | The primary amide carbonyl stretch. |

| ~1650 | C=O Stretch (Amide I) | Benzamide Amide | The secondary amide carbonyl stretch. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1540 | N-H Bend (Amide II) | Amide | Confirms the amide linkage. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. (Spectra predicted for DMSO-d₆ as solvent).

¹H NMR:

-

δ ~2.2 ppm (singlet, 3H): Protons of the terminal methyl group (-C(O)CH₃).

-

δ ~3.6 ppm (singlet, 2H): Protons of the active methylene group (-C(O)CH₂C(O)-).

-

δ ~7.2-7.4 ppm (broad singlet, 2H): Protons of the primary benzamide group (-CONH₂).

-

δ ~7.7-7.9 ppm (multiplet, 4H): Aromatic protons on the benzene ring, likely appearing as two distinct doublets (AA'BB' system).

-

δ ~10.2 ppm (singlet, 1H): Proton of the secondary amide N-H linkage (-NHC(O)-).

¹³C NMR:

-

δ ~30 ppm: Terminal methyl carbon ( C H₃).

-

δ ~50 ppm: Methylene carbon (- C H₂-).

-

δ ~118-120 ppm: Aromatic carbons ortho to the -CONH₂ group.

-

δ ~128-130 ppm: Aromatic carbons ortho to the -NH- group.

-

δ ~132 ppm: Aromatic carbon bearing the -CONH₂ group.

-

δ ~142 ppm: Aromatic carbon bearing the -NH- group.

-

δ ~165 ppm: Carbonyl carbon of the acetoacetamide (-NH- C =O).

-

δ ~168 ppm: Carbonyl carbon of the benzamide (- C ONH₂).

-

δ ~204 ppm: Ketonic carbonyl carbon (- C =OCH₃).

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): m/z = 220.08.

-

Key Fragmentation Pathways:

-

Loss of the primary amide group (-NH₂): m/z = 204.

-

Loss of the acetyl group (-COCH₃): m/z = 177.

-

Cleavage of the acetoacetamide side chain to form the 4-aminobenzamide cation: m/z = 136.

-

Formation of the benzoyl cation through loss of the entire side chain and the primary amide: m/z = 105.

-

Potential Applications and Future Directions

This compound is not merely a synthetic curiosity; it is a platform molecule with significant potential.

-

Medicinal Chemistry: The active methylene group is a key handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in drug discovery.[3] Given the known activity of the aminobenzamide core, these derivatives could be explored as novel enzyme inhibitors (e.g., for DPP-IV or other proteases) or as anticancer agents.[4][10]

-

Material Science: Acetoacetanilide derivatives are foundational in the production of arylide yellow and diarylide pigments.[11] This compound could be investigated as a precursor for novel colorants or functional organic materials.

Future work should focus on leveraging this molecule in multicomponent reactions to rapidly generate libraries of complex derivatives for biological screening.[4][12]

References

- Synthesis of acetoacetanilide.

-

Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents. ResearchGate. [Link]

-

Synthesis of 3‐oxobutanamides from diketene. ResearchGate. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of acetoacetanilide derivatives. ResearchGate. [Link]

- Process for the synthesis of a benzamide derivative.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

What is Acetamide used for? Patsnap Synapse. [Link]

-

Diketene. Grokipedia. [Link]

-

Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dovepress. [Link]

-

Benzamide-simplified mass spectrum. ResearchGate. [Link]

-

Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. National Center for Biotechnology Information. [Link]

-

FT–IR benzamide. ResearchGate. [Link]

- Compositions and processes for a better analysis of mass spectrometry.

-

Acetoacetanilide. Wikipedia. [Link]

-

SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. Amazon Web Services. [Link]

- Process for the production of diketene.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

A Study on Organic Synthesis via Ketene. Research and Reviews. [Link]

- Preparation method of acetoacetanilide compound.

-

4-Chloro-3-(3-oxobutanoylamino)benzamide. PubChem. [Link]

-

bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

-

biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP) in H4IIE hepatoma cells. PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

-

Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Wjpps. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. PubMed. [Link]

-

IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

-

Uses and Applications of Acetamide. Scribd. [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. [Link]

-

Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]

Sources

- 1. 4-氨基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 4-Aminobenzamide 98 2835-68-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS 674-82-8: Diketene | CymitQuimica [cymitquimica.com]

- 7. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. N-(4-acetylphenyl)-3-oxobutanamide | 83999-28-4 | Benchchem [benchchem.com]

- 10. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

"4-(3-Oxobutanamido)benzamide mechanism of action"

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Oxobutanamido)benzamide as a Novel Bioactive Agent

Abstract

This compound is a small molecule whose biological activities and mechanism of action are not yet extensively characterized in peer-reviewed literature. This technical guide synthesizes the available chemical information with established principles of pharmacology and cell biology to propose a plausible mechanism of action. Based on a structural analysis of its pharmacophores—specifically the benzamide and keto-amide moieties—we hypothesize that this compound functions as a modulator of cellular acetylation processes, potentially through the inhibition of Class IIb histone deacetylases (HDACs), with a predicted selectivity for HDAC6. This document provides a comprehensive overview of this hypothesized mechanism, outlines robust, self-validating experimental protocols to rigorously test this hypothesis, and discusses the potential therapeutic implications.

Introduction and Structural Rationale

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₃. While its primary applications to date have been in chemical synthesis and materials science, its structure warrants investigation for potential bioactivity. The molecule comprises a central benzamide ring substituted at the 4-position with a 3-oxobutanamide side chain.

The key structural features informing its hypothesized mechanism are:

-

Benzamide Group: A common scaffold in many biologically active compounds, known to interact with various protein targets.

-

Keto-amide Moiety: This functional group can act as a hydrogen bond donor and acceptor, and the ketone may participate in interactions with metalloenzymes. Such features are present in known enzyme inhibitors.

This structural arrangement bears a resemblance to the pharmacophores found in certain histone deacetylase (HDAC) inhibitors, which are a well-established class of therapeutic agents used in oncology and neurology. Specifically, the linear chain and terminal functional group are reminiscent of the cap and linker regions of known HDAC inhibitors that interact with the enzyme's active site tunnel. We therefore propose that this compound's primary mechanism of action is the inhibition of HDAC6.

Hypothesized Mechanism of Action: Selective HDAC6 Inhibition

We postulate that this compound acts as a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins such as α-tubulin and cortactin. Its inhibition leads to an accumulation of acetylated proteins, which in turn modulates key cellular processes.

The proposed signaling cascade is as follows:

-

Enzyme Binding: The compound enters the cell and binds to the active site of HDAC6. The benzamide group may orient the molecule at the rim of the catalytic pocket, while the keto-amide side chain projects into the catalytic tunnel.

-

Inhibition of Deacetylase Activity: This binding event sterically and electronically hinders the catalytic activity of HDAC6, preventing it from removing acetyl groups from its target substrates.

-

Substrate Hyperacetylation: The primary and most well-validated downstream effect of HDAC6 inhibition is the hyperacetylation of its major substrate, α-tubulin.

-

Disruption of Cytoskeletal Dynamics: Acetylated microtubules are more stable and flexible, leading to alterations in intracellular transport, cell migration, and cell division. This forms the basis of the potential anti-cancer and neuroprotective effects of HDAC6 inhibitors.

Visualizing the Hypothesized Pathway

Caption: Self-validating workflow to test the HDAC6 inhibition hypothesis.

Quantitative Data Summary

The following table structure should be used to summarize the findings from the proposed experiments.

| Parameter | This compound | Tubastatin A (Control) |

| HDAC6 IC₅₀ (nM) | To be determined | ~5 nM |

| Max. Acetylated Tubulin Fold-Change | To be determined | To be determined |

| Effective Concentration (EC₅₀) in Cells | To be determined | To be determined |

Conclusion and Future Directions

This guide puts forth a well-reasoned, albeit hypothesized, mechanism of action for this compound as a selective HDAC6 inhibitor. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, moving from direct enzyme inhibition to confirmation of target engagement within a cellular system.

Should these experiments confirm our hypothesis, several future directions would be warranted:

-

Selectivity Profiling: Test the compound against other HDAC isoforms to confirm its selectivity for HDAC6.

-

Pharmacokinetic Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Efficacy Studies: Assess the compound's therapeutic potential in animal models of diseases where HDAC6 inhibition is known to be beneficial, such as certain cancers or neurodegenerative disorders like Charcot-Marie-Tooth disease.

By systematically applying the principles and protocols outlined herein, researchers can effectively elucidate the biological function of this compound and evaluate its potential as a novel therapeutic agent.

References

-

Title: Histone Deacetylase Inhibitors: An Updated Review Source: Future Medicinal Chemistry URL: [Link]

-

Title: HDAC6 deacetylates α-tubulin and regulates microtubule dynamics in budding yeast Source: The Journal of Cell Biology URL: [Link]

-

Title: HDAC6 inhibitors: a therapeutic option for neurodegenerative diseases Source: Journal of Huntington's Disease URL: [Link]

-

Title: The role of tubulin acetylation in the regulation of microtubule dynamics and transport in primary neurons Source: Molecular Biology of the Cell URL: [Link]

-

Title: Highly potent and selective inhibitors of histone deacetylase 6 (HDAC6) for the treatment of cancer and neurodegenerative diseases Source: Journal of Medicinal Chemistry URL: [Link]

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Oxobutanamido)benzamide Interactions

This guide provides a comprehensive framework for investigating the molecular interactions of 4-(3-Oxobutanamido)benzamide using state-of-the-art in silico modeling techniques. Designed for researchers and scientists in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible computational workflow.

Section 1: Introduction and Strategic Overview

The prediction of how a small molecule, such as this compound, interacts with biological macromolecules is a cornerstone of modern drug discovery.[1] In silico modeling provides a powerful lens to examine these interactions at an atomic level, offering insights that can guide lead optimization, explain mechanisms of action, and predict potential off-target effects.[2][3]

This compound is a derivative of benzamide, a chemical scaffold present in numerous pharmaceuticals.[4][5][6] While the specific biological targets of this particular compound are not widely documented, its structure, featuring hydrogen bond donors and acceptors, suggests potential interactions with various protein families.[7] This guide will therefore establish a hypothetical, yet scientifically rigorous, workflow to model its interaction with a relevant protein target. For the purpose of this guide, we will select a Histone Deacetylase (HDAC) as a representative target, given that many known HDAC inhibitors incorporate a benzamide moiety to interact with key active site residues.

Our approach is multi-tiered, beginning with the rapid, predictive power of molecular docking to generate initial binding hypotheses. These static models are then subjected to the dynamic rigor of Molecular Dynamics (MD) simulations to assess the stability and energetic favorability of the predicted interactions in a more physiologically relevant environment.

The Integrated In Silico Workflow

Caption: Overall workflow for in silico interaction analysis.

Section 2: System Preparation: The Foundation of Accuracy

The quality of any simulation is dictated by the precision of its starting conditions. This phase involves preparing both the ligand and the protein target to accurately reflect their physiological states.

Ligand Preparation

The first step is to generate a high-quality 3D conformation of this compound.

Protocol 2.1: Ligand 3D Structure Generation

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string (CC(=O)CC(=O)Nc1ccc(NC(=O)c2ccccc2)cc1) from a database like PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This step relieves steric clashes and finds a low-energy starting conformation.

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and MD.

-

Save in PDBQT Format: For use with AutoDock Vina, the final structure, complete with charge and atom type information, must be saved in the PDBQT file format.

Expertise Insight: The choice of force field and charge model for the ligand is critical. The General Amber Force Field (GAFF) is highly recommended as it is designed to be compatible with the AMBER force fields commonly used for proteins in subsequent MD simulations, ensuring consistency across the workflow.[[“]]

Protein Target Preparation

A representative crystal structure of the target protein must be selected and prepared.

Protocol 2.2: Receptor Preparation

-

Select a PDB Structure: Download a high-resolution X-ray crystal structure of the target protein (e.g., an HDAC) from the Protein Data Bank (RCSB PDB). Prioritize structures that are co-crystallized with a ligand similar to a benzamide to ensure the active site is in a relevant conformation.

-

Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9] This is done to study the binding of our specific compound in isolation.

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[10] This step is critical as hydrogen bonds are key drivers of protein-ligand recognition.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[9]

-

Convert to PDBQT: Save the cleaned, hydrogen-added receptor structure in the PDBQT format.[9]

Section 3: Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11] We will use AutoDock Vina, a widely used and validated docking program.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site of the protein.[9] The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to rotate and translate freely.

-

Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9]

-

Set Exhaustiveness: The exhaustiveness parameter in Vina controls the thoroughness of the conformational search.[11] A higher value increases the probability of finding the true energy minimum but requires more computational time. A value of 32 is often a good balance for rigorous single-docking studies.[11]

-

Run Vina: Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.

-

Analyze Results: Vina will generate an output file containing multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[9] The top-ranked pose is the most probable binding mode. Analyze this pose visually (using software like PyMOL or ChimeraX) to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Trustworthiness Check: A reliable docking result is one where the top-ranked poses are clustered in a similar location and conformation within the active site. If the top poses are scattered across the protein or have vastly different conformations, it may indicate a poorly defined binding pocket or insufficient search parameters.

| Docking Result Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (Mode 1) | -8.5 kcal/mol | Strong predicted binding affinity. |

| RMSD from Best Mode (Mode 2) | 1.2 Å | The second-best pose is structurally similar to the top pose. |

| Key Interacting Residues | HIS142, ASP179, TYR206 | Identifies the specific amino acids involved in binding. |

| Hydrogen Bonds | 2 (with HIS142, ASP179) | Specific polar interactions stabilizing the complex. |

Section 4: Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, revealing its stability and interaction patterns over time in a simulated aqueous environment.[[“]][12] We will use GROMACS, a highly efficient and popular MD engine.[13][14][15]

Caption: Logical flow of a standard MD simulation protocol.

Protocol 4.1: Protein-Ligand MD Simulation with GROMACS

-

System Setup:

-

Force Field: Choose a protein force field (e.g., CHARMM36m or AMBER14SB).

-

Ligand Topology: Generate topology and parameter files for this compound. This is a critical step and can be accomplished using servers like CGenFF or the Antechamber tool in AmberTools. The ligand parameters must be compatible with the chosen protein force field.[16][17]

-

Combine Complex: Merge the protein and ligand coordinate files and the topology files.[13][17]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[[“]]

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.[12]

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target pressure (e.g., 1 bar). This ensures the system reaches the correct density. The restraints on the protein can be gradually released during this phase.[12]

-

-

Production Run: Run the simulation without any restraints for a duration sufficient to observe the system's behavior (typically 100-200 nanoseconds for binding stability analysis).

Section 5: Post-Simulation Analysis: From Data to Insight

The raw trajectory from the MD simulation must be analyzed to extract meaningful biophysical insights.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not dissociating from the binding site.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.

-

Hydrogen Bond Analysis: Quantify the number and occupancy of hydrogen bonds between the ligand and protein throughout the simulation. This identifies the most persistent and important polar interactions.

-

Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD snapshots.[18][19][20] It provides a more accurate estimation than docking scores by accounting for solvation effects.[21][22]

| MD Analysis Metric | Hypothetical Result | Interpretation |

| Ligand RMSD | Plateau at ~0.2 nm | The ligand remains stably bound in the predicted pose. |

| Average H-Bonds | 2.5 | The hydrogen bonds observed in docking are persistent. |

| MM/PBSA ΔG_bind | -35.2 ± 4.5 kcal/mol | Energetically favorable binding, corroborating docking results. |

Section 6: Advanced Concepts: Pharmacophore Modeling

The insights gained from docking and MD can be used to create a pharmacophore model. A pharmacophore is an abstract 3D representation of the essential features required for a molecule to be active at a specific target.[23][24][25]

Key Pharmacophore Features for this compound could include:

-

Hydrogen Bond Acceptors (from the carbonyl oxygens)

-

Hydrogen Bond Donors (from the amide nitrogens)

-

Aromatic Ring (from the benzamide group)

This model can then be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds but the same essential interaction features, accelerating the discovery of new potential leads.[23][26][27]

Section 7: Conclusion

This guide has outlined a robust, multi-step in silico workflow to investigate the molecular interactions of this compound. By integrating molecular docking for initial pose prediction with molecular dynamics for dynamic validation and binding free energy calculations, researchers can build a comprehensive and trustworthy model of their compound's behavior at a biological target. This structured approach, grounded in established scientific principles and protocols, provides a powerful engine for hypothesis generation and data-driven decision-making in the complex field of drug discovery.

References

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]

-

Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. Available at: [Link]

-

Pharmacophore modeling in drug design. PubMed. Available at: [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. National Institutes of Health (NIH). Available at: [Link]

-

Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science. Available at: [Link]

-

Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

-

Binding free energy theory and MM/PBSA method. SlideShare. Available at: [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

-

What is the best practices and presentation for analysis of multiple molecular dynamics simulations? ResearchGate. Available at: [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available at: [Link]

-

Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. Available at: [Link]

-

The impact of pharmacophore modeling in drug design. ResearchGate. Available at: [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. National Institutes of Health (NIH). Available at: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link]

-

Benzamide - Wikipedia. Wikipedia. Available at: [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available at: [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

-

GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. Available at: [Link]

-

A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. Available at: [Link]

-

Toward In Silico Design of Protein–Protein Interaction Stabilizers. National Institutes of Health (NIH). Available at: [Link]

-

PyRx Docking Tutorial. Florida International University. Available at: [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Available at: [Link]

-

Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. University of Vienna. Available at: [Link]

-

Welcome to the GROMACS tutorials! GROMACS tutorials documentation. Available at: [Link]

-

Best practices for molecular dynamics simulations in drug design. Consensus. Available at: [Link]

-

Good sources for self-studying Molecular Dynamics Simulation. Medium. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 6. Benzamide | 55-21-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. consensus.app [consensus.app]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 12. labxing.com [labxing.com]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. GROMACS Tutorials [mdtutorials.com]

- 15. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 19. youtube.com [youtube.com]

- 20. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 21. youtube.com [youtube.com]

- 22. peng-lab.org [peng-lab.org]

- 23. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. mdpi.com [mdpi.com]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 4-(3-Oxobutanamido)benzamide Derivatives

The this compound scaffold represents a compelling class of molecules in modern drug discovery. At its core, this structure merges two pharmacologically significant moieties: the benzamide group, a cornerstone in numerous approved drugs, and a flexible β-ketoamide linker, known for its diverse chemical reactivity and ability to engage with biological targets. The inherent structural features of these derivatives—a hydrogen bond donor/acceptor-rich benzamide head and a chelating-capable β-ketoamide tail—endow them with the versatility to interact with a wide array of enzymatic and receptor systems.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the biological activities associated with this compound derivatives. Moving beyond a mere catalog of findings, we will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and synthesize structure-activity relationships to illuminate pathways for future discovery. We will explore their significant potential as anticancer and antimicrobial agents, among other therapeutic applications, underscoring the scaffold's promise for developing next-generation therapeutics.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of this compound derivatives is typically achieved through a straightforward yet robust acylation reaction. The fundamental approach involves the reaction of a substituted 4-aminobenzamide with an acetoacetylating agent. The choice of agent is critical; diketene is often employed for its high reactivity, providing an efficient route to the desired β-ketoamide product. Alternatively, other activated forms of acetoacetic acid, such as its esters or acid chlorides, can be used, offering flexibility in reaction conditions and substrate scope. This modularity allows for the systematic introduction of various substituents on the benzamide ring, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The diagram below illustrates the principal synthetic pathway for generating the this compound core structure.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Representative Synthesis of a this compound Derivative

This protocol describes a general method for the acylation of a 4-aminobenzamide with diketene.

-

Dissolution: Dissolve the starting 4-aminobenzamide (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or ethyl acetate, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction with the highly reactive diketene.

-

Reagent Addition: Add diketene (1.1-1.5 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The slow addition prevents localized overheating and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. If the product precipitates, it can be collected by filtration. Alternatively, the organic layer can be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.

Anticancer and Antiproliferative Activities: A Multifaceted Approach

Derivatives of the this compound scaffold have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those of the kidney, breast, and cervix.[1] Their mechanism of action is often multifaceted, involving the disruption of critical cellular processes required for tumor growth and survival.

Mechanisms of Action: From Enzyme Inhibition to Pathway Modulation

The antitumor effects of these compounds are attributed to several mechanisms, reflecting the scaffold's ability to interact with diverse biological targets.

-

Inhibition of IMP Dehydrogenase: Some benzamide derivatives are metabolized into analogues of nicotinamide adenine dinucleotide (NAD). These analogues can act as potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] Since rapidly proliferating cancer cells have a high demand for nucleotides, blocking this pathway leads to the depletion of GTP and dGTP pools, ultimately arresting DNA replication and inducing cell death.[2]

-

Hedgehog Signaling Pathway Antagonism: Certain benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. By inhibiting SMO, these compounds block downstream signaling, suppressing the expression of oncogenic target genes and inhibiting tumor cell proliferation.[3]

Caption: Inhibition of the Hedgehog signaling pathway by Smoothened (SMO) antagonist benzamides.

Data on Antiproliferative Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. As shown in the table below, certain compounds exhibit potent activity, sometimes surpassing that of established chemotherapeutic agents.[1]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| DN4 | A498 (Kidney) | 1.94 | Paclitaxel | 8.81 | [1] |

| DN4 | A498 (Kidney) | 1.94 | Colchicine | 7.17 | [1] |

| Carboxamide 12 | K-562 (Leukemia) | 0.33 | - | - | [4] |

| Carboxamide 4 | K-562 (Leukemia) | 0.61 | - | - | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4]

-

Cell Seeding: Plate human cancer cells (e.g., A498, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The rationale is that viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activities: A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge. This compound derivatives, particularly those incorporating an α,β-unsaturated ketone moiety, have shown promising activity against resistant bacterial strains.[5]

Mechanism of Action: Covalent Modification via Michael Addition

Many antimicrobial agents containing an α,β-unsaturated carbonyl system function as Michael acceptors.[5] The electrophilic β-carbon of this moiety can react with nucleophilic residues, such as cysteine thiols, found in the active sites of essential bacterial enzymes. This covalent, often irreversible, binding leads to enzyme inactivation and subsequent bacterial death. This mechanism is particularly valuable as it can be effective against bacteria that have developed resistance to traditional antibiotics through other means.

Data on Antibacterial Activity

The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Source |

| Compound 17 | S. aureus (MRSA) | 4 | [5] |

| Compound 17 | A. baumannii (MDR) | 8 | [5] |

| Compound 18 | S. aureus (MRSA) | 2 | [5] |

| Compound 4a | P. aeruginosa | 6.67 | [6] |

| Compound 4a | S. typhi | 6.45 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the this compound scaffold has provided key insights into the structural requirements for biological activity.

Caption: Key sites for modification on the core scaffold to explore SAR.

-

Benzamide Ring Substituents (R1): Modifications on the aromatic ring significantly impact activity. Electron-withdrawing or donating groups can alter the electronic properties and lipophilicity of the molecule, influencing cell permeability and target binding affinity.

-

Linker Modification (R2): The introduction of unsaturation, such as a benzylidene group at the methylene position of the butanamide chain, has been shown to be critical for potent antimicrobial activity against resistant strains, likely by creating a Michael acceptor.[5]

-

Terminal Group (R3): Changes to the terminal methyl group can be explored to probe for additional interactions within a target's binding pocket.

Future Directions: The promising results obtained so far warrant further investigation. Future efforts should focus on synthesizing new analogues to optimize potency and selectivity, performing comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess drug-like properties, and conducting in vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead compounds.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic accessibility, makes them highly attractive candidates for further drug development. The insights gained from mechanistic studies and structure-activity relationships provide a robust framework for the rational design of new, more effective therapeutic agents to address unmet medical needs in oncology and infectious disease.

References

-

Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances. [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

Sources

- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(3-Oxobutanamido)benzamide CAS number 56766-13-3 properties"

An In-depth Technical Guide to 4-(3-Oxobutanamido)benzamide (CAS: 56766-13-3)

Section 1: Introduction and Molecular Overview

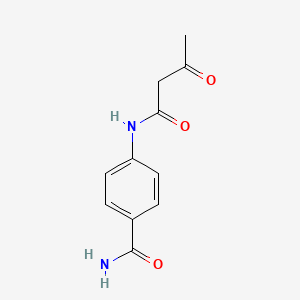

This compound, registered under CAS number 56766-13-3, is a specialty organic compound characterized by a central benzamide core. This core is functionalized at the para-position with an acetoacetamido group (3-oxobutanamido). The molecule integrates the structural features of a primary aromatic amide and a β-ketoamide. While not extensively documented in mainstream literature, its structure is of significant interest to researchers in medicinal chemistry and materials science. The benzamide moiety is a well-known scaffold in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.[1][2] The presence of the acetoacetamido group, with its reactive methylene and ketone functionalities, offers a versatile handle for further chemical modifications and potential coordination chemistry.

This guide serves as a comprehensive technical resource for scientists and development professionals. It consolidates known and predicted data, presents a scientifically-grounded synthetic pathway, outlines expected analytical characteristics for identity confirmation, and provides essential safety guidance based on structural analogues.

Caption: 2D representation of this compound.

Section 2: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 56766-13-3 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| IUPAC Name | 4-(3-oxobutanoylamino)benzamide | Generated |

| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [3] |

| MDL Number | MFCD00459540 | [3] |

| XLogP3 (Computed) | 0.8 | [4] (analogue) |

| Hydrogen Bond Donors | 2 | [4] (analogue) |

| Hydrogen Bond Acceptors | 3 | [4] (analogue) |

| Rotatable Bond Count | 4 | [4] (analogue) |

| Topological Polar Surface Area | 89.3 Ų | [4][5] (analogue) |

Solubility & Physical State: Based on its structure, which contains multiple polar functional groups capable of hydrogen bonding (two amides, one ketone), this compound is expected to be a white to off-white crystalline solid at room temperature. It is predicted to have low solubility in water and non-polar solvents like hexanes, but moderate to good solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF.

Section 3: Synthesis and Purification

Rationale and Strategy

A robust and efficient synthesis of this compound can be logically designed via the acylation of a primary aromatic amine. The most direct pathway involves the reaction of 4-aminobenzamide with a suitable acetoacetylating agent.

Choice of Reagents:

-

Starting Material: 4-Aminobenzamide is the clear precursor, providing the core benzamide structure. It is commercially available and relatively inexpensive.

-

Acylating Agent: Diketene is an excellent choice for the acetoacetylation of amines. It is highly reactive, and the reaction proceeds with 100% atom economy, producing no byproducts, which aligns with green chemistry principles.[6] An alternative could be the use of an acetoacetate ester (e.g., ethyl acetoacetate), but this typically requires higher temperatures and results in the formation of an alcohol byproduct that must be removed.

The proposed reaction is a nucleophilic addition-elimination at the carbonyl group of the diketene, driven by the nucleophilic amine of 4-aminobenzamide.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated from literature sources.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-aminobenzamide (e.g., 13.6 g, 0.1 mol).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid (approx. 100 mL), to dissolve the 4-aminobenzamide. Cool the resulting solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add diketene (e.g., 9.2 g, 0.11 mol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 7:3).

-

Work-up: Upon completion, pour the reaction mixture slowly into cold water (500 mL) with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

-

Purification: Dry the crude solid. For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Section 4: Analytical Characterization (Predicted)

Confirmation of the synthesized product's identity and purity relies on standard analytical techniques. The following sections detail the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.8-8.0 | Doublet | 2H | Protons ortho to -CONH₂ |

| Aromatic Protons | 7.6-7.8 | Doublet | 2H | Protons ortho to -NHCO- |

| Amide NH | 9.5-10.5 | Broad Singlet | 1H | -NH-CO-CH₂- |

| Primary Amide NH₂ | 7.0-7.5 | Broad Singlet | 2H | -C(=O)NH₂ |

| Methylene Protons | 3.5-3.7 | Singlet | 2H | -CO-CH₂-CO- |

| Methyl Protons | 2.2-2.4 | Singlet | 3H | -CO-CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Ketone Carbonyl | ~205 | -CH₂-C(=O)-CH₃ |

| Amide Carbonyls | ~168, ~165 | Ar-C(=O)NH₂ and Ar-NH-C(=O)- |

| Aromatic Carbons | ~142, ~133, ~128, ~120 | 4 quaternary, 2 CH |

| Methylene Carbon | ~50 | -CO-CH₂-CO- |

| Methyl Carbon | ~30 | -C(=O)-CH₃ |

Mass Spectrometry (MS)

For mass spectral analysis using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion.

-

Expected [M+H]⁺: m/z = 221.09

-

Expected [M+Na]⁺: m/z = 243.07

-

Fragmentation: The molecular ion is expected to undergo fragmentation, primarily through cleavage of the amide bonds. Key fragments would arise from the loss of the primary amide group (-NH₂) or cleavage at the acetoacetamido side chain. A characteristic fragmentation pattern for benzamides involves the formation of a stable benzoyl cation.[7]

Caption: Plausible ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amides) | 3400 - 3100 | Stretching (multiple bands) |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Ketone) | ~1715 | Stretching |

| C=O (Amide I) | ~1680 - 1640 | Stretching (overlapping bands) |

| N-H (Amide II) | ~1600 | Bending |

| C=C (Aromatic) | ~1580, ~1480 | Ring Stretching |

Section 5: Safety and Handling

No specific toxicology or safety data for this compound has been published. Therefore, safety precautions should be based on the data available for its core chemical class, benzamides.

-

Hazard Classification (based on Benzamide, CAS 55-21-0):

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Section 6: Conclusion

This compound (CAS 56766-13-3) is a derivative of benzamide with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed technical overview, including its computed physicochemical properties, a logical and atom-economical synthetic strategy, and a comprehensive set of predicted analytical data to aid in its synthesis and characterization. The structural motifs present suggest that future research into its coordination chemistry, use as a building block for heterocyclic synthesis, or evaluation for biological activity could be fruitful endeavors. All handling should proceed with caution, adhering to the safety guidelines established for structurally related benzamides.

References

-

Benzamide | C7H7NO | CID 2331 - PubChem. National Center for Biotechnology Information. [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. MDPI. [Link]

-

4-Methyl-3-(3-oxobutanoylamino)benzamide | C12H14N2O3 | CID 18977754 - PubChem. National Center for Biotechnology Information. [Link]

-

4-Chloro-3-(3-oxobutanoylamino)benzamide | C11H11ClN2O3 | CID 18977760 - PubChem. National Center for Biotechnology Information. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Walsh Medical Media. [Link]

-

This compound | 56766-13-3 | C11H12N2O3 | Appchem. Appchem. [Link]

-

Benzamide - Wikipedia. Wikipedia. [Link]

-

Synthesis of 3‐oxobutanamides from diketene. - ResearchGate. ResearchGate. [Link]

-

Benzamide-simplified mass spectrum[10]. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. Loba Chemie. [Link]

Sources

- 1. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. 4-Chloro-3-(3-oxobutanoylamino)benzamide | C11H11ClN2O3 | CID 18977760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-(3-oxobutanoylamino)benzamide | C12H14N2O3 | CID 18977754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide, a specialized acetoacetanilide derivative. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanism, and practical execution. The primary focus is on the highly efficient acetoacetylation of 4-aminobenzamide using diketene, a method favored in industrial applications for its high reactivity and atom economy. An alternative route involving condensation with ethyl acetoacetate is also discussed. This guide emphasizes the causality behind procedural choices, incorporates critical safety protocols, and is grounded in authoritative chemical principles to ensure a reproducible and scalable synthesis.

Introduction: Compound Identity and Significance

N-(4-carbamoylphenyl)-3-oxobutanamide (CAS No. 56766-13-3) is an organic compound belonging to the class of β-ketoamides.[1] Its structure features a benzamide core functionalized at the para position with a 3-oxobutanamide (acetoacetamide) group. Acetoacetanilide derivatives, the broader class to which this compound belongs, are of significant industrial and academic interest. They serve as crucial intermediates in the synthesis of various commercial products, including pharmaceuticals and, most notably, as precursors to important arylide yellow and diarylide azo pigments.[2]

The introduction of a primary amide (-CONH₂) on the benzene ring, as seen in the target molecule, offers a unique point for further chemical modification or for modulating the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. While specific applications for N-(4-carbamoylphenyl)-3-oxobutanamide are not widely documented in public literature, its structure is analogous to intermediates used in medicinal chemistry and materials science.[3] This guide details a robust and well-established synthetic approach, enabling its preparation for further research and development.

Physicochemical Properties and Identifiers

A summary of the key properties for N-(4-carbamoylphenyl)-3-oxobutanamide is provided below. This data is essential for its handling, characterization, and use in subsequent applications.

| Property | Value | Source |

| IUPAC Name | N-(4-carbamoylphenyl)-3-oxobutanamide | Synthetic |

| CAS Number | 56766-13-3 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [1] |

| Appearance | Solid (Predicted) | - |

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide is fundamentally an acylation reaction. The core transformation is the formation of an amide bond between the nucleophilic amino group of a precursor aniline and an electrophilic acetoacetylating agent.

Retrosynthetic Disconnection:

The most logical disconnection is at the newly formed amide bond, breaking the molecule into 4-aminobenzamide and an acetoacetyl synthon.

Caption: Retrosynthetic analysis of the target molecule.

Strategy Selection:

Two primary, industrially relevant methods exist for the acetoacetylation of aromatic amines:

-

Reaction with Diketene: This is a highly efficient and rapid method. Diketene is a reactive cyclic lactone (an oxetan-2-one) that undergoes ring-opening upon nucleophilic attack by the amine.[2][4] This reaction is often exothermic and proceeds quickly at moderate temperatures without the formation of a small molecule byproduct, making it highly atom-efficient.

-

Condensation with an Acetoacetic Ester (e.g., Ethyl Acetoacetate): This method involves the nucleophilic attack of the amine on the ester carbonyl, with the subsequent elimination of an alcohol (ethanol).[3] This is an equilibrium process that typically requires heat to drive the reaction to completion by distilling off the alcohol byproduct.

For this guide, the diketene route is selected as the primary protocol due to its superior reaction kinetics, high yield, and operational simplicity, reflecting modern synthetic practices.

Core Synthesis Protocol: Acetoacetylation via Diketene

This section provides a detailed protocol for the synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide from 4-aminobenzamide and diketene.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzamide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the strained four-membered β-lactone ring of diketene. This attack leads to the opening of the ring, followed by a proton transfer to yield the final, stable β-ketoamide product.

Caption: Mechanism of acetoacetylation using diketene.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |

| 4-Aminobenzamide | 2835-68-9 | 136.15 g/mol | 13.62 g | 0.10 |

| Diketene | 674-82-8 | 84.07 g/mol | 8.83 g (8.1 mL) | 0.105 (1.05) |

| Toluene | 108-88-3 | 92.14 g/mol | 150 mL | - |

| Isopropanol | 67-63-0 | 60.10 g/mol | 50 mL | - |

Detailed Experimental Protocol

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Reactant Charging: Charge the flask with 4-aminobenzamide (13.62 g, 0.10 mol) and toluene (150 mL).

-

Slurry Formation: Begin stirring the mixture to form a fine slurry.

-

Temperature Control: Gently heat the slurry to 50-60°C. The 4-aminobenzamide will not fully dissolve but heating facilitates the reaction.

-

Diketene Addition: Add diketene (8.83 g, 0.105 mol) to the dropping funnel. Add the diketene dropwise to the stirred slurry over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the violent, catalyzed polymerization of diketene.[5]

-

Reaction: After the addition is complete, maintain the reaction mixture at 60°C with continued stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture to room temperature (approx. 20-25°C). The product should precipitate as a solid.

-

Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (50 mL) to remove residual toluene and any unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is an off-white to pale yellow solid.

Safety Considerations

-

Diketene: Diketene is a toxic, flammable, and lachrymatory liquid.[4] It can polymerize violently in the presence of acids or bases.[5] Always handle diketene in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep sources of ignition away.

-

Toluene: Toluene is a flammable solvent and can cause irritation. Handle with appropriate care and ventilation.

Alternative Synthesis: Condensation with Ethyl Acetoacetate

An alternative, classic approach involves the direct condensation of 4-aminobenzamide with ethyl acetoacetate.

Reaction: H₂NC₆H₄CONH₂ + CH₃C(O)CH₂CO₂Et → CH₃C(O)CH₂C(O)NHC₆H₄CONH₂ + EtOH

This reaction is typically performed by heating an equimolar mixture of the two reactants, either neat or in a high-boiling solvent (like xylene), to a temperature sufficient to drive off the ethanol byproduct (typically >120°C).[3] While effective, this method generally requires higher energy input and longer reaction times compared to the diketene route and may result in lower yields if the equilibrium is not effectively shifted.

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence of operations.

Caption: High-level experimental workflow for the synthesis.

Conclusion

The synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide is readily achieved through the acetoacetylation of 4-aminobenzamide. The use of diketene as the acylating agent represents a modern, efficient, and high-yielding method that is well-suited for both laboratory and potential scale-up applications. Careful control of reaction conditions, particularly during the addition of the highly reactive diketene, is paramount for ensuring a safe and successful outcome. The resulting β-ketoamide is a versatile intermediate, poised for further investigation in diverse fields of chemical and pharmaceutical research.

References

-

Wikipedia. Diketene. [Link]

-

PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide. [Link]

-

ChemBK. diketene. [Link]

-

Grokipedia. Diketene. [Link]

-

PubChem. Diketene. [Link]

-

Applichem. 4-(3-Oxobutanamido)benzamide. [Link]

Sources

A Technical Guide to Novel 4-Oxobutanamide Derivatives in Cancer Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore diverse chemical scaffolds. Among these, 4-oxobutanamide derivatives have emerged as a promising class of compounds with significant potential. This technical guide provides an in-depth exploration of these derivatives, from their rational design and synthesis to their preclinical evaluation. We delve into the primary mechanism of action—Histone Deacetylase (HDAC) inhibition—and provide validated, step-by-step protocols for synthesis, in vitro cytotoxicity screening, and in vivo efficacy assessment. This document is designed to serve as a comprehensive resource, blending established scientific principles with actionable methodologies to empower researchers in the development of the next generation of targeted cancer therapies.

Introduction: The Rationale for 4-Oxobutanamide Derivatives in Oncology

Cancer remains a formidable challenge due to its heterogeneity and the evolution of drug resistance. A key strategy in modern oncology is the development of targeted therapies that exploit molecular vulnerabilities specific to cancer cells. One of the most successful approaches has been the targeting of epigenetic regulators, such as Histone Deacetylases (HDACs).[1][2]